molecular formula C9H16ClNO2 B13920903 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

Cat. No.: B13920903
M. Wt: 205.68 g/mol
InChI Key: JROUSUXEZHOWGD-DEGVFPLUSA-N
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Description

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is a chiral bicyclic amino acid derivative. This compound is known for its unique structural features, which include a bicyclo[2.2.2]octane framework. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The process includes several steps such as reductive amination, basic configuration inversion, and reduction with a reducing agent or metal-catalyzed hydrogenation .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of chiral amines and acids to facilitate the formation of the desired product under relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chiral amines, acids, reducing agents, and oxidizing agents. The reaction conditions are typically mild to ensure the stability of the bicyclic structure .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amino acids .

Scientific Research Applications

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8-;/m0./s1

InChI Key

JROUSUXEZHOWGD-DEGVFPLUSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2N)C(=O)O.Cl

Canonical SMILES

C1CC2CCC1C(C2N)C(=O)O.Cl

Origin of Product

United States

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